molecular formula C20H19N5O5S B6554594 N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide CAS No. 1040638-93-4

N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide

Cat. No.: B6554594
CAS No.: 1040638-93-4
M. Wt: 441.5 g/mol
InChI Key: XXXTUPBQWNHSCR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-7-yl scaffold substituted with a furan-2-yl group at position 2 and a sulfanyl acetamide moiety at position 5. The 4-oxo group on the pyrazolo-triazin core contributes to hydrogen-bonding capabilities, which may influence molecular packing in crystalline states or binding to biological targets .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-28-16-6-3-5-12(18(16)29-2)10-21-17(26)11-31-20-23-22-19(27)14-9-13(24-25(14)20)15-7-4-8-30-15/h3-9H,10-11H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXTUPBQWNHSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic potential.

Structure and Synthesis

The compound features a unique structural framework combining a dimethoxyphenyl moiety with a furan and pyrazolo-triazine core. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo-triazine scaffold followed by sulfanylation and acetamide formation.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For example, derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown significant growth inhibition across various cancer cell lines. The compound's mechanism of action may involve inhibition of key kinases such as CDK2 and TRKA, which are crucial in cell cycle regulation and cancer progression.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
6nA5490.22CDK2 Inhibition
6sRFX 39311.70Apoptosis Induction
6tRFX 39319.92Apoptosis Induction

Antiviral Activity

The compound has also been evaluated for antiviral properties. Studies suggest that certain derivatives exhibit notable antiviral activity against various viral strains. For instance, compounds with similar structural features demonstrated effective inhibition against HAdV7 and HSV-1.

Table 2: Antiviral Activity of Related Compounds

CompoundVirusCC50 (µg/100 µl)IC50 (µg/100 µl)
11cCV-B4174.5
11dHSV-1166.3

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects on renal carcinoma cell lines (RFX 393) and found that compounds derived from the target structure induced significant apoptosis.
  • Molecular Docking Simulations : These simulations indicated that the compound binds effectively to the active sites of CDK2 and TRKA kinases, suggesting a strong potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrazolo[1,5-d][1,2,4]triazin vs. 1,2,4-Triazole Derivatives Compounds with 1,2,4-triazole cores, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (), share the sulfanyl acetamide and furan substituents but lack the fused pyrazolo-triazin system. The triazole derivatives demonstrate anti-exudative activity in rat models, attributed to hydrogen bonding between the amino group at position 4 of the triazole and biological targets .

Pyrazolo[4,3-c][1,2]benzothiazine Analogs
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () replaces the triazin ring with a benzothiazine system. The sulfone (5,5-dioxo) and fluorobenzyl groups increase electronegativity, likely altering solubility and metabolic stability compared to the target compound’s dimethoxyphenylmethyl group .

Substituent Effects on Bioactivity

Furan-2-yl vs. Phenyl/Methylsulfanyl Groups The furan-2-yl group in the target compound and 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () provides a heteroaromatic π-system for interactions with hydrophobic pockets.

Methoxy vs. Halogen Substituents
The 2,3-dimethoxyphenylmethyl group in the target compound contrasts with halogenated analogs like N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Methoxy groups improve solubility via polar interactions, whereas halogens (e.g., fluorine) enhance electronegativity and membrane permeability .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Core Structure Key Substituents Bioactivity (Reported) Reference
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 2-Furan, 7-sulfanyl, 2,3-dimethoxyphenyl N/A
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole 5-Furan, 3-sulfanyl Anti-exudative (rat model)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 5-Furan, 4-ethyl, 2,4-difluorophenyl N/A
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole 4-Methylsulfanylphenyl Crystallographic data (R = 0.042)

Table 2: Crystallographic Parameters for Key Compounds

Compound Space Group R Factor Data-to-Parameter Ratio Mean C–C Bond Length (Å) Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide P 1 0.042 21.9 0.002
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide P2₁/c 0.032 18.7 0.003

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